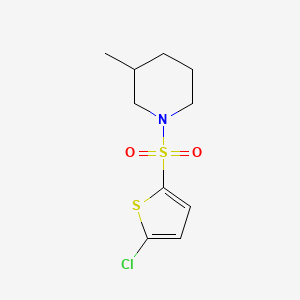

N-(4-acetamidophenyl)pyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-acetamidophenyl)pyridine-3-carboxamide, also known as Nicotinamide Riboside (NR), is a naturally occurring compound found in milk and other foods. NR has gained significant attention in recent years due to its potential health benefits, particularly in the area of anti-aging research.

作用机制

Target of Action

N-(4-acetamidophenyl)pyridine-3-carboxamide is primarily targeted against the bacterial wilt pathogen, Ralstonia solanacearum . This bacterium is responsible for causing bacterial wilt in tomatoes, a prevalent disease affecting hundreds of plant species worldwide .

Mode of Action

The compound interacts with its target through a series of molecular docking studies . The structure-activity relationship analysis shows that the positions and types of substituents on the aromatic rings of the compound strongly influence their biological activity . A specific analog of the compound, with a chloro group at the para position on ring C and hydroxyl group at the ortho position on ring A, was found to be exceptionally effective against R. solanacearum .

Biochemical Pathways

The compound affects the biochemical pathways of R. solanacearum, leading to a significant enhancement in disease resistance in tomato plants . The analogs of the compound were found to be highly potent due to their amide linkage .

Pharmacokinetics

The compound’s effectiveness against bacterial wilt pathogens, especially when used to treat seeds, suggests good bioavailability .

Result of Action

The compound promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors.

实验室实验的优点和局限性

NR has several advantages and limitations for lab experiments. Advantages include:

- NR is a naturally occurring compound, making it easy to source

- NR is relatively stable, making it easy to work with in lab experiments

- NR has been shown to have a variety of potential health benefits, making it a promising area of research

Limitations include:

- NR can be expensive to synthesize

- NR can be difficult to purify, which can affect the accuracy of lab experiments

- NR has not been extensively studied in humans, so its safety and efficacy are not well understood

未来方向

For NR research include further investigation of its potential health benefits, clinical trials to investigate its safety and efficacy, and development of new synthesis methods.

合成方法

NR can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and fermentation. Chemical synthesis involves the use of chemical reactions to create NR from precursors. Enzymatic synthesis uses enzymes to catalyze the formation of NR from precursors. Fermentation involves the use of microorganisms to produce NR from precursors.

科学研究应用

NR has been the subject of numerous scientific studies, which have investigated its potential health benefits. These studies have focused on a variety of areas, including anti-aging, metabolism, and neuroprotection.

Anti-Aging: NR has been shown to activate sirtuins, a family of proteins that play a key role in regulating cellular aging. Sirtuins have been linked to a variety of age-related diseases, including cancer, Alzheimer's disease, and type 2 diabetes. By activating sirtuins, NR may help to slow the aging process and reduce the risk of age-related diseases.

Metabolism: NR has been shown to increase the production of NAD+, a molecule that plays a key role in cellular metabolism. NAD+ is involved in a variety of metabolic processes, including energy production and DNA repair. By increasing NAD+ levels, NR may help to improve metabolic function and reduce the risk of metabolic diseases, such as obesity and type 2 diabetes.

Neuroprotection: NR has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. NR may help to protect neurons from damage and improve cognitive function.

属性

IUPAC Name |

N-(4-acetamidophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10(18)16-12-4-6-13(7-5-12)17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLLHHZLXPHQLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B2404355.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)

![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2404367.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2404368.png)

![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)

![ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate](/img/structure/B2404372.png)

![(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2404374.png)

![2-{4-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2404376.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)